2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and this particular derivative features a methyl group at the 2-position of the indole ring and an ethanamine group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology .
Mode of Action
It is known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes, suggesting that this compound could potentially influence multiple pathways .
Result of Action
Indole derivatives are known to exhibit various biologically significant properties, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Indole Synthesis: The starting material, 2-methylindole, can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with acetone.
Amination: The indole ring is then subjected to amination to introduce the ethanamine group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanamine group to an amine oxide or other oxidized forms.
Reduction: Reduction reactions can reduce the indole ring or the ethanamine group, leading to different derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents like alkyl halides, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction Products: Reduced indole derivatives and ethanamines.
Substitution Products: Halogenated indoles and alkylated indoles.
Scientific Research Applications
2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(2-Methyl-1H-indol-3-yl)ethanamine hydrochloride is similar to other indole derivatives, but its unique structural features, such as the methyl group and the ethanamine moiety, distinguish it from others. Some similar compounds include:
Indole-3-acetic acid: A naturally occurring plant hormone with various biological activities.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin involved in neurotransmission.
These compounds share the indole core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5,13H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZUMRNTJFXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182512 | |
Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-95-1 | |
Record name | 1H-Indole-3-ethanamine, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-indole-3-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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